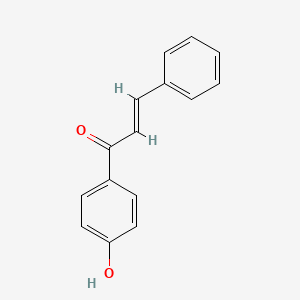
1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 3-methoxy-phenylamino group
Métodos De Preparación
The synthesis of 1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 3-methoxyaniline.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond between the carboxylic acid and the amine group.
Industrial Production: Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include palladium or platinum-based catalysts, which are used in hydrogenation reactions to reduce any intermediate compounds.
Análisis De Reacciones Químicas
1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.
Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase, which are involved in the production of inflammatory mediators.
Comparación Con Compuestos Similares
1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Methoxy-phenylamino)-cyclohexanol and 1-(3-Methoxy-phenylamino)-cyclohexanone share structural similarities.
Uniqueness: The presence of the carboxylic acid group in this compound distinguishes it from its analogs, providing it with unique chemical and biological properties.
Propiedades
IUPAC Name |
1-(3-methoxyanilino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-7-5-6-11(10-12)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLBGDJBKKCTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724760.png)
![1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724761.png)
![1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724765.png)
![N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7724772.png)










